molecular formula C14H10N2O4 B2986799 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 293326-06-4

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B2986799
CAS No.: 293326-06-4
M. Wt: 270.244
InChI Key: XCTIHFILMXCQSS-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a dihydro-benzoxazinone derivative, a class of N,O-heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery . Compounds based on the 2,3-dihydro-4H-1,3-benzoxazin-4-one core have been identified as potent and selective agonists for the CB2 cannabinoid receptor, showing significant research value for the treatment of neuropathic pain, chronic pain, and inflammatory diseases . The benzoxazinone core is a versatile building block in organic synthesis, serving as a precursor to other nitrogen-containing heterocycles like quinazolinones, and can undergo various functionalization reactions, including C-H activation at the ortho-position . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTIHFILMXCQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitroaniline with salicylaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, while substitution reactions can introduce various functional groups onto the aromatic ring or the benzoxazine core.

Scientific Research Applications

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with various biological macromolecules. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3-Benzoxazin-4-one Derivatives

Compound Name Structural Modifications Pharmacological Activity Key Findings References
This compound 3-Nitro substitution on phenyl ring Under investigation Discontinued in commercial catalogs, suggesting potential stability or efficacy challenges .
2-(3-Methyl-4-nitrophenyl)-6,7-dimethoxy analog 3-Methyl-4-nitrophenyl group; 6,7-dimethoxy groups Not reported Enhanced steric and electronic effects may improve target binding .
Thio derivatives (e.g., 2-(β-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one) Oxygen replaced with sulfur (thio analogs) Analgesic, anti-inflammatory Demonstrated significant pain relief in murine models .
6-Amino-2-methyl-2,3-dihydro-4H-1,3-benzoxazin-4-one 6-Amino and 2-methyl substitutions Anticancer potential Tested in sulfonamide-thiazole hybrids for SRB assay-based cytotoxicity .
2,3-Dihydro-4H-1,3-benzothiazin-4-one Benzoxazinone oxygen replaced with sulfur Cholinergic modulation Structural analog with applications in muscarinic receptor modulation .

Biological Activity

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS Number: 293326-06-4) is a synthetic compound known for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

  • Molecular Formula : C14H10N2O4
  • Molecular Weight : 270.24 g/mol
  • Appearance : Solid, yellow
  • Toxicity : Classified as toxic (Giftig) .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoxazine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.025 mg/mL
Compound CPseudomonas aeruginosa>100 mg/mL

The above table summarizes findings from studies indicating that certain modifications to the benzoxazine structure enhance antibacterial efficacy, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to antibacterial properties, benzoxazine derivatives have been evaluated for antifungal activity. The compound has shown effectiveness against common fungal pathogens such as Candida albicans.

Case Study: Antifungal Efficacy
A study conducted on various benzoxazine derivatives indicated that modifications at the nitrophenyl position significantly improved antifungal activity. The results demonstrated that specific substitutions led to increased inhibition zones against C. albicans in agar diffusion assays.

Table 2: Antifungal Activity of Benzoxazine Derivatives

Compound NameFungal Strain TestedZone of Inhibition (mm)
Compound DCandida albicans24 mm
Compound EAspergillus niger20 mm
Compound FTrichophyton mentagrophytes18 mm

These findings suggest that the structural characteristics of benzoxazine derivatives play a crucial role in their antifungal activity .

The biological activity of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial and fungal survival. The nitro group is particularly important in enhancing the lipophilicity and bioavailability of the compound.

Q & A

Q. Advanced

  • Co-solvent systems : Ethanol/hexanes (1:1) enhance crystallinity for X-ray studies .
  • Formulation adjuvants : Surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Derivatization : Introducing polar groups (e.g., hydroxyl or amine) at non-critical positions balances lipophilicity .

What spectroscopic techniques confirm the compound’s identity and purity?

Q. Basic

  • TLC : Rf = 0.62 (50% ethyl acetate/hexanes) .
  • UV/Vis : Absorbance maxima at ~320 nm (nitro group π→π* transitions).
  • FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and NO2 asymmetric stretch (~1520 cm⁻¹) .

How does the nitro group’s position (meta vs. para) affect reactivity in benzoxazinone derivatives?

Q. Advanced

  • Meta-nitro derivatives : Exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity in substitution reactions.
  • Steric effects : The 3-nitrophenyl group introduces steric hindrance, reducing aggregation in solution compared to para-substituted analogs .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

  • Biological probes : Study interactions with DNA or enzymes via fluorescence quenching .
  • Precursor synthesis : Used in preparing quinazolinone derivatives for neurological drug development .
  • Structure-activity relationship (SAR) studies : Nitro and benzoxazinone motifs are key pharmacophores for antimicrobial and anti-inflammatory activity .

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